1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride
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Overview
Description
1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H22N2O.2HCl. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the pharmaceutical industry.
Mechanism of Action
Target of Action
Piperazine derivatives are known to serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Action Environment
It’s known that the compound is a solid powder at room temperature . It’s also soluble in water , which could potentially influence its action and efficacy.
Preparation Methods
The synthesis of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride typically involves the reaction of piperazine with tert-butyl bromoacetate, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Comparison with Similar Compounds
1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:
- 1-(2-Hydroxyethyl)piperazine dihydrochloride
- 1-(2-Methoxyethyl)piperazine dihydrochloride
- 1-(2-Ethoxyethyl)piperazine dihydrochloride These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The tert-butoxy group in this compound provides unique steric and electronic effects, making it distinct from other derivatives .
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]ethyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-10(2,3)13-9-8-12-6-4-11-5-7-12;;/h11H,4-9H2,1-3H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKSDEFKIUZKEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN1CCNCC1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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